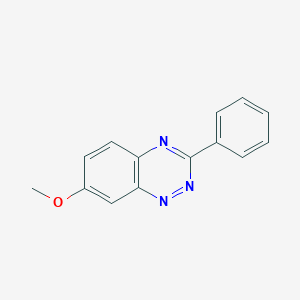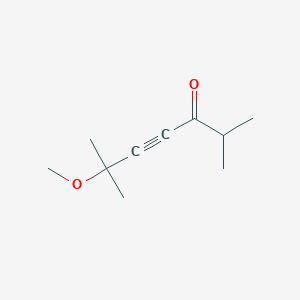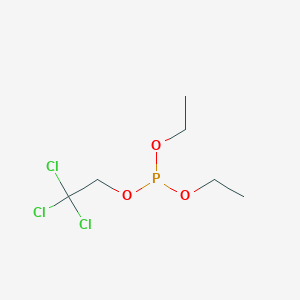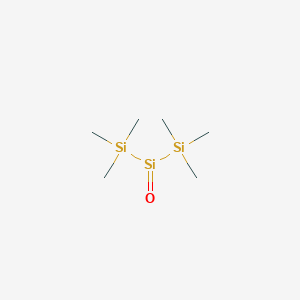![molecular formula C18H14O4 B14408059 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate CAS No. 83291-57-0](/img/structure/B14408059.png)
5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple fused rings and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core fluoranthene structure, followed by the introduction of hydroxyl and oxirane groups. The final step involves acetylation to form the acetate ester. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and halogenated compounds. These derivatives often exhibit different chemical and physical properties, making them useful for specific applications.
Applications De Recherche Scientifique
5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate shares similarities with other polycyclic aromatic compounds, such as fluoranthene and its derivatives.
- Compounds like this compound often exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
83291-57-0 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(1-hydroxy-4-oxapentacyclo[8.6.1.03,5.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-9(19)21-17-16-15(22-16)12-7-4-6-11-10-5-2-3-8-13(10)18(17,20)14(11)12/h2-8,15-17,20H,1H3 |
Clé InChI |
ZWZVPIULGRCJIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2C(O2)C3=CC=CC4=C3C1(C5=CC=CC=C45)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)



![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)







![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
